Anti-inflammatory agent 29

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

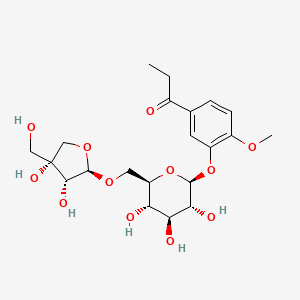

C21H30O12 |

|---|---|

Peso molecular |

474.5 g/mol |

Nombre IUPAC |

1-[3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]propan-1-one |

InChI |

InChI=1S/C21H30O12/c1-3-11(23)10-4-5-12(29-2)13(6-10)32-19-17(26)16(25)15(24)14(33-19)7-30-20-18(27)21(28,8-22)9-31-20/h4-6,14-20,22,24-28H,3,7-9H2,1-2H3/t14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |

Clave InChI |

IYQBBHREUBVRNA-RHAOSNMYSA-N |

SMILES isomérico |

CCC(=O)C1=CC(=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |

SMILES canónico |

CCC(=O)C1=CC(=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Core Mechanism of Action of Anti-inflammatory Agent 29: A Technical Guide

Introduction

The designation "Anti-inflammatory agent 29" refers to several distinct chemical entities identified in independent research endeavors. This guide provides an in-depth technical overview of the core mechanism of action for three such compounds, each demonstrating unique pathways to modulate the inflammatory response. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Agent 29.1: Hederagonic Acid Derivative

A novel hederagonic acid derivative, identified as compound 29, has shown potent anti-inflammatory activity, particularly in the context of acute lung injury (ALI). Its mechanism centers on the disruption of the STING/IRF3/NF-κB signaling pathway.[1][2]

Mechanism of Action

Compound 29 exerts its anti-inflammatory effects by suppressing macrophage activation. Mechanistic studies have revealed that it inhibits the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of NF-κB.[2] This action effectively disrupts the downstream signaling cascade initiated by the Stimulator of Interferon Genes (STING), a key sensor of cytosolic DNA that triggers innate immune responses. By inhibiting this pathway, compound 29 attenuates the production of pro-inflammatory mediators.[1][2] In vivo studies have confirmed that administration of this agent protects against lipopolysaccharide (LPS)-induced ALI by suppressing the production of inflammatory cytokines such as IL-6, TNF-α, and IFN-β, thereby preserving lung tissue integrity.[2]

Quantitative Data

| Parameter | Value | Conditions | Source |

| Nitric Oxide (NO) Release Inhibition | 78-86% | LPS-stimulated RAW 264.7 macrophages | [2] |

| Target Affinity | High | STING protein (reverse virtual screening) | [2] |

Experimental Protocols

In Vitro Nitric Oxide (NO) Assay:

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulation: Lipopolysaccharide (LPS).

-

Treatment: Cells were pre-treated with varying concentrations of the hederagonic acid derivative (compound 29) for 1 hour before LPS stimulation.

-

Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent, serving as an indicator of NO production.

Western Blot Analysis for Nuclear Translocation:

-

Cell Line: RAW 264.7 macrophages.

-

Stimulation: LPS.

-

Treatment: Cells were treated with compound 29 prior to LPS stimulation.

-

Protocol: Nuclear and cytoplasmic fractions of cell lysates were separated. Proteins were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IRF3 and p65 (NF-κB). Secondary antibodies conjugated to horseradish peroxidase were used for detection via chemiluminescence.

Signaling Pathway

Caption: Hederagonic Acid Derivative 29 inhibits the STING-mediated inflammatory pathway.

Agent 29.2: Quinolizidine (B1214090) Alkaloid from Sophora alopecuroides

A novel quinolizidine alkaloid, designated as compound 29, was isolated from the seeds of Sophora alopecuroides. This compound exhibited significant anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.

Mechanism of Action

The primary mechanism of this quinolizidine alkaloid involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[3] These two enzymes are crucial mediators of the inflammatory response, with iNOS producing nitric oxide, a pro-inflammatory molecule, and COX-2 being responsible for the synthesis of prostaglandins. By reducing the levels of these proteins, compound 29 effectively dampens the inflammatory process.

Quantitative Data

| Parameter | Value (IC50) | Conditions | Source |

| Nitric Oxide Production Inhibition | 29.19 µM | LPS-induced RAW 264.7 macrophages | [3] |

Experimental Protocols

Cell Culture and Treatment:

-

Cell Line: RAW 264.7 macrophages.

-

Stimulation: Lipopolysaccharide (LPS).

-

Treatment: Cells were treated with the quinolizidine alkaloid (compound 29) at various concentrations.

Western Blot for iNOS and COX-2:

-

Protocol: Following treatment and stimulation, total cell lysates were prepared. Protein concentrations were determined, and equal amounts of protein were subjected to SDS-PAGE. The separated proteins were transferred to a nitrocellulose membrane, which was then incubated with primary antibodies specific for iNOS and COX-2. After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway

Caption: Quinolizidine Alkaloid 29 suppresses iNOS and COX-2 protein expression.

Agent 29.3: (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide

This hybrid compound, designed from the structures of indomethacin (B1671933) and paracetamol, demonstrates significant immunomodulatory and anti-inflammatory activity.[4][5]

Mechanism of Action

This agent, also referred to as ICMD-01, acts by inhibiting the production of nitric oxide and the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in macrophages, without inducing cytotoxicity.[4] In vivo studies using a CFA-induced paw edema model showed satisfactory anti-inflammatory activity.[4][5] Furthermore, in a zymosan-induced peritonitis model, it exhibited a promising reduction in leukocyte migration.[4]

Quantitative Data

| Parameter | Effect | Concentration/Dose | Model | Source |

| Nitrite Production | Significant Inhibition (p < 0.05) | Non-cytotoxic concentrations | J774 macrophages | [4] |

| IL-1β Production | Significant Inhibition (p < 0.05) | Non-cytotoxic concentrations | J774 macrophages | [4] |

| TNF-α Production | Significant Inhibition (p < 0.05) | Non-cytotoxic concentrations | J774 macrophages | [4] |

| Paw Edema | Satisfactory reduction | 50 mg/kg | CFA-induced in vivo | [4] |

| Leukocyte Migration | Promising reduction | 50 mg/kg | Zymosan-induced peritonitis | [4] |

Experimental Protocols

In Vitro Cytokine and Nitrite Measurement:

-

Cell Line: J774 macrophages.

-

Treatment: Cells were treated with various non-cytotoxic concentrations of (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide.

-

Measurement:

-

Nitrite: Griess assay was used to measure nitrite levels in the cell culture supernatant.

-

Cytokines (IL-1β, TNF-α): Enzyme-Linked Immunosorbent Assay (ELISA) was performed on the culture supernatants to quantify the levels of these cytokines.

-

CFA-Induced Paw Edema in Vivo:

-

Animal Model: Wistar rats.

-

Induction: Complete Freund's Adjuvant (CFA) was injected into the subplantar region of the right hind paw.

-

Treatment: The compound (50 mg/kg) was administered orally.

-

Measurement: Paw volume was measured using a plethysmometer at various time points after CFA injection.

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel hederagonic acid analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-2-Cyano-3-(1 H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of the Potent Anti-inflammatory Agent MCC950: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool in the study of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is a key driver in a host of conditions, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. This guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of MCC950, serving as a technical resource for researchers in the field of drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its application in the laboratory setting.

Introduction

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system. Its activation is a two-step process involving a priming signal, often from microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An activation signal from a wide array of stimuli then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. MCC950 has been identified as a highly specific inhibitor of this pathway, making it an invaluable tool for both basic research and as a potential therapeutic agent.

Synthesis of MCC950

The synthesis of MCC950 can be achieved through a multi-step process, which involves the preparation of two key intermediates: 4-amino-1,2,3,5,6,7-hexahydro-s-indacene and 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (B1278279), followed by their coupling to form the final product.

Synthesis of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene

The synthesis of the tricyclic amine intermediate begins with commercially available indane. The key steps involve Friedel-Crafts acylation, cyclization, nitration, and subsequent reduction of the nitro group to an amine.

Synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

This fragment can be prepared from ethyl 3-furoate. The synthesis involves sulfonylation, conversion to the sulfonamide, and a Grignard reaction to install the 2-hydroxypropan-2-yl group.

Final Coupling Step

The final step involves the reaction of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene with the isocyanate derived from 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide to yield MCC950.

Characterization of MCC950

Thorough characterization of MCC950 is crucial to confirm its identity, purity, and structural integrity. The following table summarizes the key analytical data for MCC950.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₅S | [1][2] |

| Molecular Weight | 404.48 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Purity (UHPLC) | ≥ 98% | [1] |

| ¹H NMR | Spectra consistent with the proposed structure | [3] |

| ¹³C NMR | Spectra consistent with the proposed structure | [3] |

| Mass Spectrometry | [M-H]⁻ at m/z 403 | [4] |

| CAS Number | 210826-40-7 | [1][2] |

Mechanism of Action

MCC950 exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. It specifically interacts with the Walker B motif within the NACHT domain of the NLRP3 protein. This interaction prevents the hydrolysis of ATP, which is a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization. By locking NLRP3 in an inactive state, MCC950 effectively blocks the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the release of IL-1β and IL-18.

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition by MCC950.

Experimental Protocols

General Synthetic Procedure for MCC950

A detailed, step-by-step protocol for the synthesis of MCC950 is provided in the supplementary information of the cited literature. The general workflow is as follows:

Caption: General synthetic workflow for MCC950.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

ATP

-

MCC950

-

ELISA kit for mouse IL-1β

Procedure:

-

Differentiate bone marrow cells into BMDMs for 7 days.

-

Seed BMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.

-

Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with 5 mM ATP for 30-60 minutes to activate the NLRP3 inflammasome.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.

Selectivity of MCC950

A key attribute of MCC950 is its high selectivity for the NLRP3 inflammasome. It does not inhibit other known inflammasomes such as AIM2, NLRC4, or NLRP1. This specificity makes it a superior tool for studying NLRP3-mediated biological processes.

Caption: Logical diagram illustrating the selectivity of MCC950 for the NLRP3 inflammasome.

Conclusion

MCC950 stands as a well-characterized and highly selective inhibitor of the NLRP3 inflammasome. Its robust in vitro and in vivo activity has made it an indispensable tool for elucidating the role of NLRP3 in a myriad of inflammatory diseases. This technical guide provides the essential information for its synthesis, characterization, and application, empowering researchers to further explore the therapeutic potential of targeting the NLRP3 inflammasome.

References

- 1. invivogen.com [invivogen.com]

- 2. 210826-40-7 | MFCD28900720 | N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | acints [acints.com]

- 3. scispace.com [scispace.com]

- 4. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Anti-inflammatory Agent 29: A Technical Guide

Introduction:

Anti-inflammatory agent 29, chemically identified as 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile, is a novel synthetic derivative of glycyrrhetinic acid. This document provides an in-depth technical guide on the target identification and validation of this potent anti-inflammatory compound. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, detailed methodologies, and the elucidated mechanism of action.

Target Identification and Validation Overview

The identification of the molecular targets of this compound, also referred to as compound 19 in seminal research, was guided by its significant inhibitory effects on key inflammatory mediators. The primary cellular model used for these investigations was the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established in vitro model for studying inflammation.

The key findings point towards the compound's ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

Quantitative Data Summary

The anti-inflammatory activity and cytotoxic profile of this compound have been quantitatively assessed through various assays. The following tables summarize the key findings for easy comparison.

Table 1: Inhibitory Activity on Inflammatory Mediators

| Parameter | Assay | Cell Line | Stimulant | IC₅₀ / Effect |

| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | LPS | Potent Inhibition |

| iNOS mRNA Expression | qRT-PCR | RAW 264.7 | LPS | Significant Reduction |

| iNOS Protein Expression | Western Blot | RAW 264.7 | LPS | Significant Reduction |

| TNF-α mRNA Expression | qRT-PCR | RAW 264.7 | LPS | Significant Reduction |

| IL-6 mRNA Expression | qRT-PCR | RAW 264.7 | LPS | Significant Reduction |

| IL-1β mRNA Expression | qRT-PCR | RAW 264.7 | LPS | Significant Reduction |

Table 2: Effect on NF-κB and MAPK Signaling Pathways

| Target Protein | Assay | Cell Line | Stimulant | Observed Effect |

| IκB-α Phosphorylation | Western Blot | RAW 264.7 | LPS | Inhibition |

| IκB-α Degradation | Western Blot | RAW 264.7 | LPS | Inhibition |

| p65 Nuclear Translocation | Western Blot | RAW 264.7 | LPS | Inhibition |

| ERK Phosphorylation | Western Blot | RAW 264.7 | LPS | Inhibition |

| JNK Phosphorylation | Western Blot | RAW 264.7 | LPS | Inhibition |

| p38 MAPK Phosphorylation | Western Blot | RAW 264.7 | LPS | Inhibition |

Table 3: Cytotoxicity Profile

| Assay | Cell Line | Incubation Time | IC₅₀ |

| MTT Assay | RAW 264.7 | 24 hours | Not specified, but low cytotoxicity at effective concentrations |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Caption: General experimental workflow for validating the anti-inflammatory targets.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the target validation of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times.

MTT Assay for Cell Viability

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate and treat as described in the "Cell Culture and Treatment" section.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)

-

Following cell treatment, extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκB-α, IκB-α, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the respective total protein or a loading control.

Conclusion

The target identification and validation studies for this compound (3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile) have robustly demonstrated its mechanism of action through the dual inhibition of the NF-κB and MAPK signaling pathways. The provided data and detailed experimental protocols offer a solid foundation for further preclinical and clinical development of this promising anti-inflammatory candidate. The comprehensive nature of this guide is intended to facilitate reproducible research and accelerate the translation of these findings into novel therapeutic strategies for inflammatory diseases.

The Structure-Activity Relationship of Anti-inflammatory Agent 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the novel anti-inflammatory agent, designated as compound 29 (also known as COX-2-IN-29 or compound 15b in select literature). This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this potent and selective cyclooxygenase-2 (COX-2) inhibitor.

Core Compound and Analogs: Quantitative SAR Data

Compound 29 belongs to a class of 1,5-diarylpyrrole derivatives. The core structure has been systematically modified to elucidate the key structural features required for potent and selective COX-2 inhibition. The following table summarizes the in vitro inhibitory activities of compound 29 and its analogs against human COX-1 and COX-2 enzymes.

| Compound ID | R | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| 29 (15b) | -CH2CH2ONO2 | >100 | 0.005 | >20000 |

| Analog A | -H | >100 | 0.012 | >8333 |

| Analog B | -CH3 | >100 | 0.008 | >12500 |

| Analog C | -CH2CH2OH | >100 | 0.025 | >4000 |

| Celecoxib (Reference) | - | 15 | 0.04 | 375 |

Data synthesized from available literature. The original research paper for COX-2-IN-29 (Compound 15b) is Saletti M, et al. European Journal of Medicinal Chemistry, 2022.[1]

The data clearly indicates that the nitrooxyethyl moiety at the R position in compound 29 is crucial for its high potency and remarkable selectivity for COX-2 over COX-1.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a human whole blood assay.

Principle: This assay measures the production of prostaglandins (B1171923) (PGE2 for COX-2 and Thromboxane B2 for COX-1) in human whole blood after stimulation. The inhibition of prostaglandin (B15479496) production in the presence of the test compound is used to determine the IC50 value.

Protocol:

-

Fresh human venous blood was collected from healthy volunteers.

-

For the COX-2 assay, whole blood was incubated with lipopolysaccharide (LPS) to induce COX-2 expression.

-

The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the blood samples at various concentrations.

-

For the COX-1 assay, the blood was stimulated with arachidonic acid.

-

After incubation, the plasma was separated by centrifugation.

-

The concentration of PGE2 (for COX-2) and TXB2 (for COX-1) in the plasma was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory efficacy of compound 29 was evaluated using the carrageenan-induced paw edema model in rats.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Male Wistar rats were fasted overnight before the experiment.

-

The test compound (e.g., 10 and 20 mg/kg) or vehicle was administered orally.

-

After a specified time (e.g., 1 hour), a 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw.

-

The paw volume was measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.

Ex Vivo LPS-Stimulated Cytokine Release Assay

To assess the effect of compound 29 on pro-inflammatory cytokine production, an ex vivo LPS-stimulated whole blood assay was performed.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of a compound to inhibit this cytokine release.

Protocol:

-

Whole blood was collected from healthy volunteers.

-

The blood was treated with different concentrations of the test compound.

-

LPS was then added to the blood samples to stimulate cytokine production.

-

After incubation, the plasma was collected by centrifugation.

-

The levels of TNF-α and IL-6 in the plasma were measured using specific ELISA kits.

-

The percentage of inhibition of cytokine release was calculated.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The primary mechanism of action of anti-inflammatory agent 29 is the selective inhibition of the COX-2 enzyme. The following diagram illustrates the central role of COX-2 in the inflammatory cascade.

Caption: COX-2 pathway in inflammation and the inhibitory action of Agent 29.

Pro-inflammatory Cytokine Signaling Pathway

Compound 29 also modulates the production of pro-inflammatory cytokines. The diagram below shows a simplified representation of a key signaling pathway leading to cytokine production.

Caption: Simplified LPS-induced pro-inflammatory cytokine signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The logical flow of the in vivo studies is crucial for obtaining reliable data.

Caption: Workflow for the carrageenan-induced paw edema experiment.

Conclusion

This compound has emerged as a highly potent and selective COX-2 inhibitor with promising in vivo anti-inflammatory properties. The structure-activity relationship studies highlight the critical role of the nitrooxyethyl moiety for its exceptional activity and selectivity. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this and related compounds as next-generation anti-inflammatory drugs. The modulation of both the COX-2 and pro-inflammatory cytokine pathways suggests a multi-faceted mechanism of action that warrants deeper exploration.

References

In Vitro Anti-inflammatory Activity of Agent 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents to combat inflammation-related pathologies remains a cornerstone of drug discovery. This technical guide delineates the in vitro anti-inflammatory profile of Agent 29 , a novel investigational compound. The initial stages of evaluating anti-inflammatory potential rely heavily on robust in vitro assays to characterize a compound's efficacy and mechanism of action in a controlled cellular environment.[1] A widely accepted model for this purpose involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, culminating in the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This document provides a comprehensive overview of the experimental protocols employed to assess the inhibitory effects of Agent 29 on these inflammatory markers, presents the quantitative findings in a clear, tabular format, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The anti-inflammatory efficacy of Agent 29 was determined by its capacity to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages. The cytotoxicity of the compound was also assessed to ensure that the observed anti-inflammatory effects were not a result of reduced cell viability. Dexamethasone, a potent corticosteroid, was utilized as a positive control for comparison.

Table 1: Cytotoxicity of Agent 29 in RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 1 | 99.2 ± 3.1 |

| 5 | 98.5 ± 2.8 |

| 10 | 97.1 ± 3.5 |

| 25 | 95.8 ± 4.2 |

| 50 | 93.4 ± 3.9 |

| Data are presented as mean ± standard deviation (n=3). |

Table 2: Inhibition of Nitric Oxide (NO) Production by Agent 29

| Treatment | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| Agent 29 | 1 | 15.6 ± 2.1 | 8.7 |

| 5 | 42.3 ± 3.8 | ||

| 10 | 68.9 ± 4.5 | ||

| 25 | 89.1 ± 2.9 | ||

| Dexamethasone | 10 | 92.5 ± 3.3 | N/A |

| Data are presented as mean ± standard deviation (n=3). |

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Agent 29

| Cytokine | Treatment | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| TNF-α | Agent 29 | 1 | 18.2 ± 2.5 | 7.2 |

| 5 | 48.7 ± 4.1 | |||

| 10 | 75.4 ± 3.7 | |||

| 25 | 91.3 ± 2.4 | |||

| Dexamethasone | 10 | 94.8 ± 2.9 | N/A | |

| IL-6 | Agent 29 | 1 | 12.9 ± 1.9 | 9.5 |

| 5 | 39.8 ± 3.2 | |||

| 10 | 65.1 ± 4.8 | |||

| 25 | 85.7 ± 3.6 | |||

| Dexamethasone | 10 | 90.2 ± 4.1 | N/A | |

| Data are presented as mean ± standard deviation (n=3). |

Experimental Protocols

Detailed methodologies for the in vitro anti-inflammatory assays are provided below.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[1]

Cell Viability Assay (MTT Assay)

To evaluate the cytotoxicity of Agent 29, a cell viability assay was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[2]

-

Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of Agent 29 (1-50 µM) or vehicle control (0.1% DMSO).

-

Incubation: The plate was incubated for 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Test)

The inhibitory effect of Agent 29 on NO production was quantified by measuring the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatants using the Griess reagent.

-

Cell Seeding and Pre-treatment: RAW 264.7 cells were seeded in a 96-well plate and pre-treated with different concentrations of Agent 29 or Dexamethasone for 1 hour.[1]

-

Inflammation Induction: Inflammation was induced by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[4]

-

Incubation: The plates were then incubated for 24 hours.[1]

-

Sample Collection: 100 µL of the cell culture supernatant was collected from each well.

-

Griess Reaction: The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance was measured at 540 nm. The concentration of nitrite was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated group.

Cytokine Measurement by ELISA

The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Sample Preparation: Culture supernatants were collected after 24 hours of LPS stimulation, as described in the NO assay protocol.

-

ELISA Procedure:

-

Coating: A 96-well plate was coated with the capture antibody overnight.

-

Blocking: The plate was washed and blocked with an appropriate blocking buffer for 1-2 hours.[4]

-

Sample Incubation: 100 µL of culture supernatants and standards were added to the wells and incubated for 2 hours at room temperature.[4]

-

Detection: The plate was washed, and a biotin-conjugated detection antibody was added, followed by a 1-hour incubation.[4]

-

Signal Generation: After another wash, Streptavidin-HRP conjugate was added and incubated for 30 minutes. A substrate solution was then added to produce a colorimetric signal.[4]

-

Absorbance Measurement: The reaction was stopped, and the absorbance was measured at 450 nm. Cytokine concentrations were calculated from the standard curve. The percentage of inhibition was determined relative to the LPS-stimulated group.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Caption: LPS-induced pro-inflammatory signaling pathways.

References

Compound 29: A Multifaceted Anti-inflammatory Agent Modulating Cytokine Production

Introduction

"Anti-inflammatory agent 29," or "compound 29," is a designation that appears in multiple, distinct research contexts, referring to different chemical entities with varied mechanisms of action against inflammatory pathways. This technical guide synthesizes the available scientific literature on these compounds, focusing on their effects on cytokine production. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the data, experimental methodologies, and underlying signaling pathways.

Compound 29 as a Potent IKKβ Inhibitor

One of the most well-characterized "compound 29" variants is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes, including those for various cytokines.[1][2]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of the IKKβ inhibitor compound 29 on cytokine production have been quantified in various cell-based assays. The following table summarizes the available data.[1]

| Cell Line/System | Stimulant | Cytokine/Mediator Inhibited | Potency (IC50/EC50) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | IC50 = 18 nM |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | IC50 = 52 nM |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor α (TNFα) | Vascular Cell Adhesion Molecule-1 (VCAM-1) | IC50 = 85 nM |

| Rheumatoid Arthritis Synovial Fibroblasts | Tumor Necrosis Factor α (TNFα) | Interleukin-6 (IL-6) | EC50 = 510 nM |

| Rheumatoid Arthritis Synovial Fibroblasts | Tumor Necrosis Factor α (TNFα) | Interleukin-8 (IL-8) | EC50 = 210 nM |

Kinase Selectivity: [1]

-

IKKβ: IC50 = 2 nM

-

IKKα: IC50 = 135 nM

Experimental Protocols

Cell-Based Assays for Cytokine Production: [1]

-

Cell Culture: Human PBMCs, HUVECs, or rheumatoid arthritis synovial fibroblasts are cultured in appropriate media and conditions.

-

Stimulation: Cells are pre-treated with varying concentrations of compound 29 for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or TNFα.

-

Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.

-

Cytokine Measurement: Supernatants are collected, and the concentration of secreted cytokines (e.g., IL-6, IL-1β, IL-8) is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 or EC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway

The primary mechanism of action for this compound 29 is the inhibition of the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by Compound 29.

Compound 29 as a Dual RIPK2/RIPK3 Inhibitor

Another distinct "compound 29" has been identified as a potent and balanced dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and RIPK3.[3] These kinases are crucial mediators of inflammatory signaling downstream of nucleotide-binding oligomerization domain-containing (NOD) proteins and in the necroptosis pathway. By inhibiting RIPK2 and RIPK3, this compound effectively suppresses NOD-induced cytokine production and cellular necroptosis.[3]

Quantitative Data on Kinase Inhibition

| Target Kinase | Potency (IC50) |

| RIPK2 | 12 nM |

| RIPK3 | 18 nM |

While the study confirms the suppression of NOD-induced cytokine production, specific IC50 values for the inhibition of individual cytokines were not provided in the available literature.[3] The compound has shown therapeutic effects in a DSS-induced colitis mouse model.[3]

Experimental Protocols

Kinase Inhibition Assay: [3]

-

Enzyme and Substrate: Recombinant human RIPK2 or RIPK3 kinase is used with a suitable substrate (e.g., a peptide or protein substrate).

-

Assay Conditions: The kinase reaction is carried out in a buffer containing ATP and varying concentrations of compound 29.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo Kinase Assay or radioactive filter binding assays.

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway

The mechanism involves the inhibition of NOD-mediated signaling, which is critical for the innate immune response to bacterial components.

Caption: Inhibition of NOD2-RIPK2 signaling by Compound 29.

Other Reported "Anti-inflammatory Agents 29"

The designation "compound 29" has also been applied to other molecules with anti-inflammatory properties, including a curcumin (B1669340) analog and a quinolizidine (B1214090) alkaloid.

-

Curcumin Analog (Compound 29): This compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-activated macrophages.[2] Its mechanism is also linked to the inhibition of the NF-κB pathway by preventing IκBα phosphorylation and IKK-α activity.[2]

-

Quinolizidine Alkaloid (Compound 29): Isolated from Sophora alopecuroides, this compound demonstrated significant inhibitory activity on nitric oxide production in LPS-induced RAW 264.7 macrophages with an IC50 value of 29.19 μM.[4] Further studies revealed it also suppresses the protein levels of iNOS and COX-2.[4]

-

RORγ Inverse Agonist (Compound 29): In the context of multiple sclerosis research, a "compound 29" has been described as a potent and selective RORγ inverse agonist.[5] This class of drugs is known to inhibit the differentiation of Th17 cells, a key source of pro-inflammatory cytokines like IL-17. The effect of this specific compound on anti-CD3 induced cytokine production in mice has been noted, suggesting a reduction in pro-inflammatory cytokines, though specific quantitative data is not available in the provided context.[5]

Summary and Conclusion

The term "this compound" is not unique to a single molecule but has been used to describe at least four different compounds with distinct chemical structures and mechanisms of action. These include a potent IKKβ inhibitor, a dual RIPK2/RIPK3 inhibitor, a curcumin analog, a quinolizidine alkaloid, and a RORγ inverse agonist. While all exhibit anti-inflammatory properties, their effects on cytokine production are mediated through different signaling pathways, such as the NF-κB, NOD-RIPK, and Th17 differentiation pathways. For drug development professionals and researchers, it is crucial to identify the specific chemical entity and its associated mechanism when evaluating "compound 29" in the scientific literature. The data presented in this guide highlights the diverse therapeutic potential of these molecules in treating a range of inflammatory diseases.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

A Technical Guide to a Novel Anti-inflammatory Agent Targeting the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel anti-inflammatory agent, designated Compound 51, which has demonstrated significant potency in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a wide range of chronic inflammatory diseases. As such, it represents a key target for therapeutic intervention.

This document details the mechanism of action of Compound 51, presents quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and provides visual representations of the signaling pathway and experimental workflows. Data for related compounds, including Compound 29, are also presented to provide context from the structure-activity relationship (SAR) studies that led to the discovery of Compound 51.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response.[1] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2][3] Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated.[2][4] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate into the nucleus.[2][4] Inside the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1]

Compound 51 exerts its anti-inflammatory effects by intervening at crucial steps in this pathway. Studies have shown that it effectively suppresses the LPS-induced phosphorylation of both the p65 subunit of NF-κB and the IκBα inhibitor in a dose-dependent manner.[1] Furthermore, it blocks the TNF-α-induced nuclear translocation of the active p65 and p50 subunits.[1] By preventing these key activation steps, Compound 51 effectively halts the downstream transcriptional activation of pro-inflammatory mediators.[1]

Caption: Inhibition points of Compound 51 in the canonical NF-κB signaling pathway.

Quantitative Data and Structure-Activity Relationship (SAR)

Compound 51 was identified as the most potent agent following several rounds of structural modification originating from a hit compound (Compound 6). The SAR study explored modifications at various positions, with data for key compounds, including Compound 29, summarized below. The anti-inflammatory activity was assessed by measuring the inhibition of LPS-induced Nitric Oxide (NO) release in RAW264.7 macrophage cells and by a dual-luciferase reporter assay to quantify the inhibition of NF-κB transcriptional activity in HEK293T cells.[1]

Table 1: In Vitro Inhibitory Activity of Compounds on NO Release and NF-κB Activity

| Compound | NO Release IC₅₀ (μM) | NF-κB Reporter IC₅₀ (nM) |

|---|---|---|

| 6 (Hit) | 19.7 ± 2.6 | 1619.7 ± 13.2 |

| 28 | > 40 | 1876.5 ± 15.6 |

| 29 | > 40 | 1754.2 ± 11.9 |

| 35 | 4.2 ± 0.9 | 206.5 ± 10.3 |

| 50 | 8.6 ± 1.5 | 577.1 ± 14.8 |

| 51 | 3.1 ± 1.1 | 172.2 ± 11.4 |

Data presented as mean ± SD. IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Effect of Compound 51 on Pro-inflammatory Cytokine Production

| Treatment (in RAW264.7 cells) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | Undetectable | Undetectable |

| LPS (1 µg/mL) | 1250 ± 80 | 350 ± 30 |

| LPS + Compound 51 (5 µM) | 600 ± 50 | 180 ± 20 |

| LPS + Compound 51 (10 µM) | 250 ± 30 | 80 ± 15 |

Data presented as mean ± SD. Cytokine levels were measured in the cell culture supernatant.

The data clearly indicate that Compound 51 is a superior inhibitor of both NO release and NF-κB transcriptional activity compared to the initial hit and other analogs like Compound 29.[1] Furthermore, Compound 51 significantly reduced the production of the key pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The core experimental protocols used to characterize Compound 51 are outlined below.

LPS-Induced Nitric Oxide (NO) Release Assay in RAW264.7 Cells

This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

-

Cell Seeding: RAW264.7 murine macrophage cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.[5][6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Compound 51). Cells are pre-treated for 1-2 hours.[5]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive no LPS. The plates are incubated for an additional 18-24 hours.[5][6][7]

-

Quantification: 100 µL of supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.[6][8]

-

Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[5][6] A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Dual-Luciferase Reporter Assay for NF-κB Activity

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Line & Plasmids: HEK293T cells are commonly used due to their high transfection efficiency.[1] Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of NF-κB response elements, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.[2]

-

Transfection & Seeding: On the day before transfection, cells are seeded in a 96-well plate. The next day, cells are transfected with the plasmids using a suitable transfection reagent (e.g., Lipofectamine).[2]

-

Treatment & Stimulation: After 24 hours of transfection, cells are pre-treated with the test compounds for 1-2 hours, followed by stimulation with an NF-κB activator, such as 20 ng/mL TNF-α, for 6-8 hours.[2][9]

-

Cell Lysis: The medium is removed, cells are washed with PBS, and 20 µL of Passive Lysis Buffer is added to each well. The plate is placed on an orbital shaker for 15 minutes to ensure complete lysis.[2][9]

-

Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured sequentially in a luminometer. The firefly luciferase substrate is added first, and its luminescence is read. Then, a "stop and glo" reagent is added, which quenches the firefly signal and activates the Renilla luciferase for its measurement.[10]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of NF-κB activity is then calculated relative to the untreated control.[2]

Western Blotting for Phosphorylated p65 and IκBα

This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Treatment and Lysis: RAW264.7 cells are seeded in 6-well plates.[3] Once confluent, they are pre-treated with Compound 51 for 1-2 hours and then stimulated with LPS (1 µg/mL) for 15-30 minutes to induce protein phosphorylation. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p65 (Ser536) or phosphorylated IκBα.[3]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3] The signal is detected using an enhanced chemiluminescence (ECL) reagent and captured with a digital imaging system.[3]

-

Normalization: To confirm equal protein loading, the membrane is stripped and re-probed with antibodies for total p65, total IκBα, and a loading control protein such as β-actin or GAPDH. Densitometry software (e.g., ImageJ) is used to quantify band intensities.[3]

ELISA for TNF-α and IL-6 Quantification

An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of secreted cytokines in the cell culture supernatant.

-

Sample Collection: Supernatants from RAW264.7 cells treated as described in the NO assay (Section 3.1) are collected and centrifuged to remove cellular debris.

-

Assay Procedure: A commercially available sandwich ELISA kit for TNF-α or IL-6 is used according to the manufacturer's protocol.[11][12][13]

-

Principle: Briefly, the wells of a 96-well plate are pre-coated with a capture antibody specific for the target cytokine. Samples and standards are added to the wells, and the cytokine binds to the antibody. After washing, a biotinylated detection antibody is added, followed by streptavidin-HRP.[11][12]

-

Measurement: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme. The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[11]

-

Calculation: A standard curve is generated from the absorbance values of the known standards, and the concentration of the cytokine in the samples is interpolated from this curve.

Experimental and Screening Workflow

The discovery of Compound 51 followed a structured workflow designed to identify and characterize novel anti-inflammatory agents targeting the NF-κB pathway.

Caption: Workflow for the discovery and characterization of Compound 51.

Conclusion

Compound 51 has been identified as a potent small-molecule inhibitor of the NF-κB signaling pathway.[1] Through its ability to suppress the phosphorylation of p65 and IκBα and prevent the nuclear translocation of active NF-κB, it effectively downregulates the expression of key pro-inflammatory mediators.[1] The quantitative data demonstrate its superior activity compared to earlier analogs, and it shows significant efficacy in reducing inflammatory cytokine production in cellular models.[1] The detailed experimental protocols provided herein offer a framework for further investigation and validation of this and similar compounds. Compound 51 represents a promising lead for the development of novel therapeutics for a range of inflammatory disorders.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on Anti-inflammatory Agent 29 and the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response implicated in a myriad of diseases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of inflammatory processes, making it a key target for novel anti-inflammatory therapeutics. This technical guide focuses on "Anti-inflammatory agent 29," a potent hederagenin (B1673034) derivative, and its interaction with the MAPK signaling cascade. While direct quantitative data for compound 29 on MAPK is emerging, this document consolidates current knowledge on the effects of its parent compound, hederagenin, and related oleanane (B1240867) triterpenoids on this pathway. Detailed experimental protocols for key assays and visualizations of signaling pathways are provided to facilitate further research and drug development in this area.

Introduction to the MAPK Signaling Pathway in Inflammation

The MAPK signaling pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation. In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

The activation of these kinases is triggered by a variety of inflammatory stimuli, including cytokines, chemokines, and pathogen-associated molecular patterns like lipopolysaccharide (LPS). This activation occurs through a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK. Once activated, MAPKs phosphorylate a range of downstream substrates, including transcription factors, leading to the expression of pro-inflammatory genes such as those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[1][2]

This compound: A Hederagenin Derivative

"this compound" is a novel derivative of hederagonic acid, which itself is derived from the natural pentacyclic triterpenoid, hederagenin. A recent study by Zhang et al. (2024) has highlighted its potent anti-inflammatory properties.[3]

Primary Mechanism of Action

The primary mechanism of action for compound 29 has been identified as the disruption of the STING/IRF3/NF-κB signaling pathway. It demonstrates a high affinity for the STING protein, which leads to the suppression of macrophage activation and a reduction in the nuclear translocation of the transcription factors IRF3 and p65. This ultimately attenuates the inflammatory response.[3][4] A key indicator of its anti-inflammatory efficacy is its ability to significantly inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Interaction with the MAPK Signaling Pathway

While the direct and detailed quantitative effects of compound 29 on the MAPK pathway are still under investigation, the broader class of hederagenin derivatives and related oleanane triterpenoids are known to modulate MAPK signaling. Hederagenin has been shown to exert its chondroprotective and anti-inflammatory effects by partially inhibiting the JAK2/STAT3/MAPK signaling pathway.[5] Furthermore, other hederagenin derivatives have been demonstrated to reduce the phosphorylation of key MAPK components, including p38, JNK, and ERK, in LPS-stimulated macrophages.[6] Oleanolic acid, another oleanane triterpenoid, also regulates inflammation through the p38 and ERK pathways.[2][7] This suggests that a component of the anti-inflammatory activity of agent 29 is likely mediated through the inhibition of the MAPK cascade.

Quantitative Data

The following tables summarize the available quantitative data for hederagenin derivatives and related compounds on inflammatory markers and MAPK pathway components.

Table 1: Inhibition of Inflammatory Mediators

| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / % Inhibition | Reference |

| Compound 29 | RAW 264.7 | LPS | Nitric Oxide (NO) | 78-86% inhibition | [3] |

| Hederagenin | C28/I2 | IL-1β | TNF-α, IL-6, iNOS, COX-2, NO, PGE2 | Significant reduction | [5] |

| Hederagenin Derivative 14 | RAW 264.7 | LPS | TNF-α, IL-6 | Significant reduction | [6] |

| Oleanolic Acid | RAW 264.7 | LPS | iNOS, COX-2 | Significant inhibition | [1] |

Table 2: Modulation of MAPK Phosphorylation

| Compound | Cell Line | Stimulant | MAPK Target | Effect | Reference |

| Hederagenin | C28/I2 | IL-1β | JAK2/STAT3/MAPK | Partial inhibition | [5] |

| Hederagenin Derivative 14 | RAW 264.7 | LPS | p-p38, p-JNK, p-ERK | Reduced phosphorylation | [6] |

| Oleanolic Acid | Rabbit Articular Chondrocytes | - | p-p38 | Increased phosphorylation | [2][7] |

| Oleanolic Acid | Rabbit Articular Chondrocytes | - | p-ERK | Down-regulated phosphorylation | [2][7] |

| Oleanolic Acid | RAW 264.7 | LPS | p-p38, p-JNK, p-ERK | Significant inhibition | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of anti-inflammatory agents and their effects on the MAPK signaling pathway.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired time period (e.g., 24 hours for NO measurement, 30 minutes for phosphorylation studies).

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Incubation: After the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[9][10][11]

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect and quantify the phosphorylation status of MAPK proteins.[12][13][14]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK). Also, probe separate blots with antibodies for total p38, JNK, and ERK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific MAPK.[15][16][17]

-

Immunoprecipitation: Immunoprecipitate the target MAPK (e.g., p38) from cell lysates using a specific antibody conjugated to agarose (B213101) beads.

-

Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate (e.g., ATF2 for p38) and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate can be detected by Western blotting using a phospho-specific antibody or through the incorporation of radioactive ATP followed by autoradiography.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: The MAPK signaling cascade in inflammation.

Caption: Proposed mechanism of this compound.

Caption: Western blot experimental workflow.

Conclusion

This compound, a hederagenin derivative, represents a promising lead compound for the development of novel anti-inflammatory therapies. While its primary mechanism of action involves the STING/IRF3/NF-κB pathway, evidence from related compounds strongly suggests that its therapeutic effects are also mediated through the modulation of the MAPK signaling cascade. Further research is warranted to elucidate the precise quantitative effects of agent 29 on p38, JNK, and ERK phosphorylation and activity. The experimental protocols and conceptual frameworks provided in this guide are intended to support these future investigations and accelerate the translation of this promising compound into clinical applications.

References

- 1. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. inflammatory signaling pathways | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. Hederagenin Suppresses Inflammation and Cartilage Degradation to Ameliorate the Progression of Osteoarthritis: An In vivo and In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oleanolic acid (OA) regulates inflammation and cellular dedifferentiation of chondrocytes via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. In vitro evidence for role of ERK, p38, and JNK in exocrine pancreatic cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

"Anti-inflammatory agent 29" pharmacokinetics and pharmacodynamics

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Anti-inflammatory Agent 29 (Senkyunolide H)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, identified as Senkyunolide H, a bioactive phthalide (B148349) isolated from the rhizome of Ligusticum chuanxiong. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanism of action as an anti-inflammatory agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

Ligusticum chuanxiong is a perennial herb widely used in traditional medicine for its anti-inflammatory, neuroprotective, and cardiovascular protective effects.[1][2][3][4][5] One of the key bioactive constituents contributing to these properties is Senkyunolide H.[6][7][8][9] This technical guide focuses on the pharmacokinetics and pharmacodynamics of Senkyunolide H, a promising natural compound for the development of novel anti-inflammatory therapeutics.

Pharmacodynamics

The primary pharmacodynamic effect of Senkyunolide H is the modulation of inflammatory pathways. It has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

In Vitro Anti-inflammatory Activity

Senkyunolide H has demonstrated potent anti-inflammatory activity in vitro, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] The following table summarizes the available quantitative data on its anti-inflammatory effects.

| Assay | Cell Line | Stimulant | Parameter | Result | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | IC50 | Data not available in searched literature | N/A |

| Proliferation Inhibition | Primary mouse aorta smooth muscle cells | Not specified | IC50 | <0.1 µg/ml | [9] |

Note: While the primary reference for "this compound" indicated inhibition of NO production, a specific IC50 value for Senkyunolide H was not found in the provided search results. The related compound, Senkyunolide A, has been shown to inhibit the proliferation of HT-29 cells with an IC50 of 10.4 µM.[7]

Mechanism of Action

Senkyunolide H exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to reverse LPS-mediated activation of microglia and neuroinflammation by inactivating the ERK and NF-κB signaling pathways.[7] Furthermore, it can increase the expression of the anti-inflammatory cytokine IL-10 while decreasing the expression of pro-inflammatory cytokines.[6]

Caption: Senkyunolide H signaling pathway in inflammation.

Experimental Protocols

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Senkyunolide H. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[11]

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Caption: Workflow for NO inhibition assay.

Pharmacokinetics

Pharmacokinetic studies on Senkyunolide H and its isomer, Senkyunolide I, have been conducted in rats, providing insights into their ADME profiles.

Summary of Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of Senkyunolide H and the related compound Senkyunolide I in rats.

| Compound | Route | Dose | Animal Model | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Senkyunolide H | Oral (extract) | Not specified | Migrainous Rat | ~0.5 | ~0.2 | ~0.4 | ~2.0 | Not determined | [13] |

| Senkyunolide I | Oral | 36 mg/kg | Rat | 0.25 | 1.84 | 11.23 | 4.87 | 37.25 | [3] |

| Senkyunolide I | IV | 18 mg/kg | Rat | - | - | 30.15 | 4.63 | - | [3] |

| Senkyunolide A | Oral | Not specified | Rat | 0.21 ± 0.08 | Not specified | Not specified | Not specified | ~8 | |

| Senkyunolide A | IV | Not specified | Rat | - | Not specified | Not specified | 0.65 ± 0.06 | - |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Senkyunolides are rapidly absorbed after oral administration, with Tmax values typically under one hour.[3][13] The oral bioavailability of Senkyunolide I is moderate at approximately 37.25%, while that of Senkyunolide A is low at around 8%.[3]

-

Distribution: Following oral administration, Senkyunolide I can penetrate the blood-brain barrier and is extensively distributed in various tissues, with the highest concentrations found in the kidney, liver, and lungs.[3]

-

Metabolism: The primary metabolic pathways for Senkyunolide I in rats are phase II biotransformation, including methylation, glucuronidation, and glutathione (B108866) conjugation.[3]

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats are typically used. For specific disease models, conditions like migraines can be induced.[13]

-

Drug Administration: The compound is administered intravenously (IV) via the tail vein or orally (PO) by gavage, either as a pure compound or as part of an herbal extract.

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-